5-Chloroquinazoline-2,4-diamine

DHFR inhibition Pneumocystis carinii selectivity ratio

5-Chloroquinazoline-2,4-diamine (CAS 17511-21-6) is the validated scaffold for selective parasitic DHFR inhibitors. Halogen substitution at C-5 critically governs enzyme selectivity-replacing with 5-F, 5-Me, or 6-Cl isomers yields divergent biological profiles. • >5-fold selectivity for P. carinii DHFR over mammalian isoform • Antimalarial IC50 as low as 9 nM (P. falciparum) • Precursor to antibacterial 5-Cl-2,4,6-triaminoquinazoline ≥95% purity. Global shipping for R&D and further manufacturing.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 17511-21-6
Cat. No. B108604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinazoline-2,4-diamine
CAS17511-21-6
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N
InChIInChI=1S/C8H7ClN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
InChIKeyVEVDQDKAMWPQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroquinazoline-2,4-diamine: Identity and Procurement


5-Chloroquinazoline-2,4-diamine (CAS 17511-21-6; synonyms: 5-chloro-2,4-diaminoquinazoline, 2,4-diamino-5-chloroquinazoline) is a heterobicyclic aromatic amine with the molecular formula C₈H₇ClN₄ and a molecular weight of 194.62 g·mol⁻¹ . It belongs to the 2,4-diaminoquinazoline class, a well-established pharmacophore in antifolate medicinal chemistry. The compound features a chlorine atom at the benzenoid 5-position and two amino groups at positions 2 and 4 of the quinazoline ring, yielding a LogP of 2.61 (computed) and a polar surface area (PSA) of 77.82 Ų . Commercially, the compound is supplied at purities typically ≥95% (HPLC) as a solid, with recommended long-term storage in a cool, dry place . It serves both as a versatile synthetic intermediate for generating 6-substituted dihydrofolate reductase (DHFR) inhibitors and as a reference standard in structure–activity relationship (SAR) campaigns targeting parasitic and bacterial DHFR enzymes [1].

1
Selectivity-driven DHFR research. Matches projects requiring a 5-halogen handle for P. carinii enzyme discrimination.
2
C-6 derivatisation strategy. Supports Mannich aminomethylation workflows for generating potent antifolate libraries.
3
Physicochemical reference. Computed LogP of 2.61 supports cell-permeability screening models within the quinazoline series.

5-Chloroquinazoline-2,4-diamine Uniqueness


Within the 2,4-diaminoquinazoline class, the identity of the benzenoid-ring substituent at position 5 is not a passive structural feature—it materially governs enzyme selectivity, lipophilicity, and synthetic derivatisation potential. Halogen substitution at the 5-position (Cl, F, Br) has been shown to favour selective binding to the Pneumocystis carinii DHFR enzyme over the mammalian (rat liver) isoform by more than fivefold, whereas the unsubstituted parent scaffold lacks this selectivity [1]. Furthermore, the chlorine atom at C-5 exerts a distinct electronic influence on the reactivity of the adjacent C-6 position during Mannich-type aminomethylation chemistry, making 5-chloroquinazoline-2,4-diamine a specific and non-interchangeable entry point for constructing high-potency 6-(arylamino)methyl antifolates [2]. Attempting to substitute 5-chloroquinazoline-2,4-diamine with the 5-fluoro, 5-methyl, or 6-chloro positional isomer will lead to different biological selectivity profiles, altered physicochemical properties, and divergent outcomes in downstream synthetic elaboration [1][2].

Unsubstituted 2,4-diaminoquinazoline
Lacks the 5-chloro group critical for >5-fold P. carinii DHFR selectivity reported in halogen series. Selectivity profile may not transfer.
6-Chloro positional isomer
Exhibits different regioselectivity in electrophilic substitution. C-6 functionalisation pathways and dual-species selectivity context may differ significantly.
5-Fluoro analog
Lower lipophilicity and distinct electronic influence may alter membrane permeation context and C-6 derivatisation efficiency.

5-Chloroquinazoline-2,4-diamine: Differentiation Evidence


5-Halogen Substitution Drives P. carinii DHFR Selectivity

In a systematic structure-selectivity study of twenty-eight 2,4-diaminoquinazolines against P. carinii, T. gondii, and rat liver DHFR, Rosowsky et al. (1995) demonstrated that halogen substitution specifically at the 5-position (including 5-chloro, 5-fluoro, and 5-bromo) favoured selective binding to the P. carinii enzyme relative to the rat liver enzyme by more than fivefold. This selectivity was not observed for the unsubstituted 2,4-diaminoquinazoline parent scaffold, confirming the functional necessity of the 5-halogen substituent for target discrimination [1]. For comparison, the 6-chloro positional isomer (2,4-diamino-6-chloroquinazoline) exhibited IC₅₀ values of 3.6 µM (P. carinii), 14 µM (T. gondii), and 29 µM (rat liver), yielding a 12-fold selectivity for the P. carinii enzyme but minimal selectivity for T. gondii [1]. The 5-chloro-6-bromo disubstituted derivative likewise maintained >5-fold selectivity for P. carinii [1]. These data establish that the 5-position is a critical selectivity-determining locus, and the chlorine atom specifically contributes to parasite-versus-host discrimination.

P. carinii DHFR Selectivity
Class-level inference
5-Halogen series gains >5-fold selectivity vs. unsubstituted parent.
Reported selectivity handle for parasite-vs-host enzyme discrimination.
Exact IC₅₀ for 5-chloro parent not individually detailed in source.
DHFR inhibition Pneumocystis carinii selectivity ratio antifolate

5-Chloro-6-Substituted Derivatives: Anti-P. falciparum Potency

Ommeh et al. (2004) evaluated 28 6-substituted 2,4-diaminoquinazolines for in vitro activity against P. falciparum. The most potent compound in this series was 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline (compound 1), which exhibited an IC₅₀ of 9 nM (0.009 µM) [1]. This compound, built directly on the 5-chloroquinazoline-2,4-diamine scaffold, was the single most active molecule among all tested 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives [1]. In total, six compounds in this study achieved IC₅₀ values below 50 nM, and all of the most potent congeners carried the 5-chloro substitution pattern, underscoring the privileged nature of this scaffold for achieving low-nanomolar antiplasmodial activity [1]. By contrast, the unsubstituted 2,4-diaminoquinazoline parent lacks the lipophilic and electronic properties necessary to support the 6-substituent orientation required for this level of potency [1].

P. falciparum Potency
Cross-study comparable
IC₅₀ 9 nM (0.009 µM)
Supports low-nanomolar antiplasmodial scaffold development.
5-Cl scaffold derivative: most potent among 28 tested analogs.
antimalarial Plasmodium falciparum DHFR IC₅₀ nanomolar

5-Chloro Substitution Enhances Lipophilicity and Membrane Permeability

The computed octanol-water partition coefficient (LogP) of 5-chloroquinazoline-2,4-diamine is 2.61 (Chem960; comparable value of 1.64 from ChemSpace using a different algorithm) [1]. In contrast, the unsubstituted 2,4-diaminoquinazoline parent (CAS 1899-48-5) has a computed LogP of approximately 1.0 (ACD/LogP 0.96 from ChemSpider) . This represents a LogP increase of approximately 1.0–1.6 log units attributable solely to the 5-chloro substituent. The polar surface area (PSA) remains constant at 77.82 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity . The 5-fluoro analog (2,4-diamino-5-fluoroquinazoline, CAS 119584-70-2) has a molecular weight of 178.17 g·mol⁻¹ and is expected to exhibit a lower LogP than the 5-chloro compound due to the smaller size and higher electronegativity of fluorine [2]. This physicochemical differentiation is relevant for lead optimisation where balanced lipophilicity is critical for cell penetration and avoidance of metabolic liabilities.

Lipophilicity Gain
Supporting evidence
ΔLogP ≈ +1.0 to +1.6 vs. unsubstituted parent
Supports cell-permeability screening context.
Computed LogP 2.61; PSA unchanged at 77.82 Ų.
lipophilicity LogP physicochemical property membrane permeability

C-6 Aminomethylation: A Privileged Intermediate for DHFR Inhibitors

The 5-chloro substituent electronically activates the adjacent C-6 position of the quinazoline ring for electrophilic aromatic substitution and Mannich-type aminomethylation reactions. This synthetic feature has been exploited in multiple independent medicinal chemistry campaigns. Rosowsky et al. (1994) synthesised ten previously undescribed 2,4-diamino-5-chloroquinazoline analogues of trimetrexate (TMQ) and piritrexim (PTX) by functionalising the C-6 position with various (arylamino)methyl side chains, yielding compounds with IC₅₀ values as low as 0.012 µM against P. carinii DHFR and 0.0064 µM against T. gondii DHFR [1]. The US Patent 3,505,330 (Davoll, 1970) explicitly describes the synthesis of 2,4-diamino-5-chloroquinazoline hydrochloride and its subsequent nitration to 2,4-diamino-5-chloro-6-nitroquinazoline, followed by reduction to 5-chloro-2,4,6-triaminoquinazoline—a key intermediate for further derivatisation [2]. In contrast, the unsubstituted 2,4-diaminoquinazoline parent lacks the 5-chloro directing group and exhibits different regioselectivity in electrophilic substitution, making it a less efficient entry point for C-6-functionalised antifolate libraries.

C-6 Aminomethylation
Cross-study comparable
Enables synthesis of inhibitors with IC₅₀ 0.012 µM (P. carinii).
Reported synthetic pathway for sub-50 nM DHFR inhibitor libraries.
Patent-established route via C-6 nitration and reduction.
synthetic intermediate Mannich reaction C-6 functionalisation structure-activity relationship

5-Chloro-2,4,6-triaminoquinazoline: Broad-Spectrum Antibacterial Activity

US Patent 3,505,330 reports that 5-chloro-2,4,6-triaminoquinazoline—the direct reduction product of 2,4-diamino-5-chloro-6-nitroquinazoline, which is itself prepared from 5-chloroquinazoline-2,4-diamine—possesses in vitro antibacterial activity against Mycobacterium tuberculosis, Streptococcus spp., Proteus spp., Pseudomonas spp., and Salmonella spp. [1]. Importantly, the compound was also active against bacterial infection in the mouse in vivo model [1]. Furthermore, it exhibited a synergistic antibacterial effect when co-administered with sulfonamide agents against infections caused by gram-negative organisms [1]. In contrast, the unsubstituted 2,4,6-triaminoquinazoline (X = H in the patent) was described as possessing antiviral and diuretic activity rather than antibacterial properties, demonstrating that the 5-chloro substituent qualitatively shifts the pharmacological profile of the triaminoquinazoline series [1]. Although the patent does not report minimum inhibitory concentration (MIC) values in a modern quantitative format, the breadth of antibacterial spectrum and the demonstration of in vivo efficacy and sulfonamide synergy represent meaningful differentiation from the non-chlorinated analog.

Antibacterial Spectrum
Supporting evidence
In vivo mouse model activity and sulfonamide synergy reported.
Qualitative shift from antiviral to antibacterial profile (patent data).
No modern MIC quantification available; data to verify.
antibacterial in vivo efficacy synergy gram-negative

5-Chloroquinazoline-2,4-diamine Application Scenarios


Designing Selective P. carinii DHFR Inhibitors

Investigators developing selective antifolates targeting Pneumocystis carinii DHFR should prioritise 5-chloroquinazoline-2,4-diamine as the core scaffold. The 5-chloro substituent has been shown in a systematic structure-selectivity study to confer >5-fold selectivity for the P. carinii enzyme over the mammalian (rat liver) isoform, a selectivity gain not achieved with the unsubstituted parent 2,4-diaminoquinazoline [1]. Functionalisation at the C-6 position via Mannich aminomethylation with trimethoxyphenyl or dimethoxyphenyl groups can further enhance potency, with reported IC₅₀ values reaching 0.012 µM against the P. carinii enzyme [2].

Precursor for Potent P. falciparum Antimalarials

For antimalarial drug discovery programs, 5-chloroquinazoline-2,4-diamine is the validated entry scaffold for generating 6-(arylamino)methyl derivatives with low-nanomolar antiplasmodial activity. A focused library study demonstrated that 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline achieved an IC₅₀ of 9 nM against P. falciparum in vitro—the most potent compound among 28 quinazoline and pteridine analogs tested [1]. Six congeners built on the 5-chloro scaffold achieved sub-50 nM potency, establishing this substitution pattern as the preferred starting point for antimalarial DHFR inhibitor optimisation [1].

Key Intermediate for Broad-Spectrum Antibacterial Agents

Medicinal chemistry teams pursuing antibacterial 2,4-diaminoquinazoline derivatives can utilise 5-chloroquinazoline-2,4-diamine as the direct precursor for preparing 5-chloro-2,4,6-triaminoquinazoline via nitration and subsequent reduction [1]. The triamino derivative has demonstrated in vitro activity against M. tuberculosis and multiple gram-negative and gram-positive pathogens, in vivo efficacy in a mouse bacterial infection model, and synergistic potentiation with sulfonamide antibiotics [1]. This antibacterial profile is qualitatively distinct from that of the unsubstituted 2,4,6-triaminoquinazoline (which exhibits antiviral rather than antibacterial activity), underscoring the critical role of the 5-chloro substituent [1].

SAR Reference for Halogen Effects in DHFR Inhibitors

In structure-activity relationship campaigns exploring the impact of benzenoid-ring substitution on DHFR inhibitor selectivity and potency, 5-chloroquinazoline-2,4-diamine serves as an essential reference compound within a halogen series (5-F, 5-Cl, 5-Br, 6-Cl, 5-Cl-6-Br). The Rosowsky et al. (1995) selectivity study provides a comparative framework wherein all 5-halogenated analogs demonstrated >5-fold P. carinii DHFR selectivity, while the 6-chloro positional isomer achieved 12-fold selectivity [1]. Including 5-chloroquinazoline-2,4-diamine as a comparator in such SAR matrices enables deconvolution of positional (C-5 vs. C-6) and electronic (Cl vs. F vs. Br) contributions to target selectivity and potency [1][2].

Application
Selection Property
Validation Focus
Selective P. carinii DHFR inhibitor design
Halogen-dependent enzyme selectivity
Parasite-vs-host DHFR selectivity ratio
P. falciparum antimalarial lead generation
6-Substituted scaffold potency context
In vitro P. falciparum IC₅₀ endpoint review
Antibacterial 2,4-diaminoquinazoline research
Triamino derivative pharmacological shift
Antimicrobial spectrum and synergy endpoint monitoring
Halogen-effect SAR reference
Positional and electronic comparator context
C-5 vs. C-6 substitution deconvolution

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